Carboxymethoxyamine-d2 Hemihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Carboxymethoxyamine-d2 Hemihydrochloride can be synthesized through the reaction of aminooxyacetic acid with deuterium oxide (D2O) under controlled conditions . The reaction typically involves the use of a deuterium source to replace hydrogen atoms with deuterium, resulting in the formation of the deuterated compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps to ensure the final product meets research-grade standards .

Análisis De Reacciones Químicas

Types of Reactions

Carboxymethoxyamine-d2 Hemihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form simpler compounds, often using reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler deuterated compounds .

Aplicaciones Científicas De Investigación

Carboxymethoxyamine-d2 Hemihydrochloride is widely used in scientific research, including:

Mecanismo De Acción

The mechanism of action of Carboxymethoxyamine-d2 Hemihydrochloride involves its interaction with specific molecular targets and pathways. In metabolic studies, the compound acts as a tracer, allowing researchers to track the movement and transformation of molecules within biological systems. It binds to specific enzymes and substrates, providing insights into metabolic pathways and their regulation.

Comparación Con Compuestos Similares

Similar Compounds

Aminooxyacetic Acid-d2 Hemihydrochloride: Similar in structure and used in similar applications.

2-(Aminooxy)acetic Acid-d2 Hemihydrochloride: Another deuterated compound with comparable uses.

Uniqueness

Carboxymethoxyamine-d2 Hemihydrochloride is unique due to its specific deuterium labeling, which provides distinct advantages in NMR spectroscopy and mass spectrometry. The deuterium atoms enhance the compound’s stability and allow for more precise measurements in scientific studies .

Actividad Biológica

Carboxymethoxyamine-d2 hemihydrochloride (CMO) is a compound that has garnered attention for its biological activities, particularly in the context of metabolic processes and potential therapeutic applications. This article reviews the biological activity of CMO, focusing on its mechanisms of action, effects on various cell types, and relevant case studies.

- Molecular Formula: C3H8ClN2O3

- Molecular Weight: 109.30 g/mol

- CAS Number: 2921-14-4

- Melting Point: 156 °C (decomposes)

CMO primarily functions as an inhibitor of the malate-aspartate shuttle (MAS) and the enzyme GABA transaminase (GABA-T). This inhibition is critical in various metabolic pathways, particularly in the modulation of neurotransmitter levels and cellular energy metabolism.

- Inhibition of GABA-T : CMO significantly increases GABA levels in the brain, which is crucial for neurotransmission and has implications for conditions such as epilepsy and anxiety disorders .

- Cell Cycle Regulation : In vitro studies have shown that CMO treatment leads to an increase in cells arrested in the G0/G1 phase of the cell cycle, with a corresponding decrease in cells in the S and G2/M phases. This suggests a potential role in cancer therapy by inhibiting cell proliferation .

In Vitro Studies

A series of studies have examined the effects of CMO on various cell lines:

- C6 Glioma Cells : Treatment with CMO resulted in a dose-dependent decrease in cell viability, with significant increases in early-stage apoptosis and necrosis observed at concentrations of 1 mM and 5 mM. The compound was found to induce aging-related changes in cellular morphology and function .

- Choriocarcinoma Cell Lines (BeWo, JAR) : CMO has been shown to influence steroidogenesis in these cell lines. For instance, it increased progesterone and estradiol production dose-dependently, suggesting its role in regulating hormone synthesis .

In Vivo Studies

In animal models, CMO administration led to rapid accumulation of GABA in the cerebellum and whole brain. The maximal levels were reached within 2 to 6 hours post-injection, indicating a strong pharmacokinetic profile that supports its use as a therapeutic agent .

Case Study 1: Neuroprotective Effects

A study involving mice demonstrated that administration of CMO significantly reduced seizure activity induced by chemical convulsants. The rapid increase in brain GABA levels was correlated with reduced neuronal excitability, highlighting its potential as a neuroprotective agent against excitotoxicity .

Case Study 2: Cancer Therapeutics

In another study, CMO was tested on human breast cancer cell lines where it exhibited potent anti-proliferative effects. The results indicated that CMO could serve as a candidate for adjunctive therapy in breast cancer treatment by modulating cell cycle dynamics and inducing apoptosis .

Summary Table of Biological Activities

Propiedades

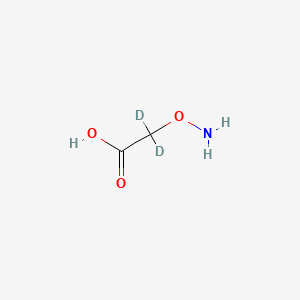

IUPAC Name |

2-aminooxy-2,2-dideuterioacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO3/c3-6-1-2(4)5/h1,3H2,(H,4,5)/i1D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRKYASMKDDGHT-DICFDUPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)ON |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)ON |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246817-66-2 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246817-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.